

Tetramethylthiuram Monosulfide (TMTM): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetramethylthiuram Monosulfide-d12*

Cat. No.: *B15552526*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylthiuram monosulfide (TMTM), an organosulfur compound, is a versatile chemical with significant industrial applications. Primarily known for its role as a fast-curing secondary accelerator in the vulcanization of natural and synthetic rubbers, TMTM is also utilized as a fungicide in agriculture and has been investigated for its biological activities.^{[1][2]} This technical guide provides an in-depth overview of TMTM, encompassing its chemical and physical properties, synthesis protocols, analytical methodologies, toxicological profile, and known mechanisms of action. The information is presented to support research, development, and safety assessments involving this compound.

Chemical and Physical Properties

TMTM is a yellow crystalline solid with the chemical formula $C_6H_{12}N_2S_3$.^[3] It is characterized by its low solubility in water but good solubility in various organic solvents.^{[3][4]} Key quantitative properties of TMTM are summarized in Table 1.

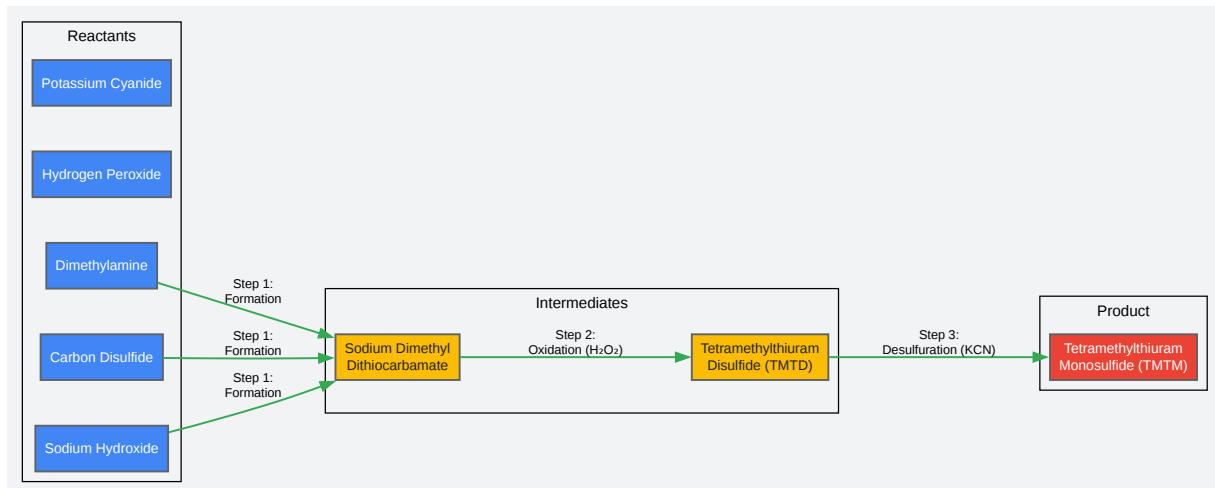
Property	Value	References
Molecular Formula	C ₆ H ₁₂ N ₂ S ₃	[3][4]
Molecular Weight	208.37 g/mol	[5]
Appearance	Yellow or light yellow powder/crystalline solid	[3][4][6]
Melting Point	104-111 °C	[5][6][7]
Density	1.37-1.40 g/cm ³	[4]
Solubility	Insoluble in water; Soluble in benzene, chloroform, acetone, toluene, and carbon disulfide; Slightly soluble in ethanol and ether.	[3][4][7]
CAS Number	97-74-5	[3]

Synthesis of Tetramethylthiuram Monosulfide

Several methods for the synthesis of TMTM have been reported, with the most common involving the desulfuration of tetramethylthiuram disulfide (TMTD).

Experimental Protocol: One-Pot Synthesis from Dimethylamine, Carbon Disulfide, and a Desulfurizing Agent

This protocol is adapted from a reported one-pot synthesis method.[3]


Materials:

- Dimethylamine (57% aqueous solution)
- Carbon disulfide (98%)
- Sodium hydroxide (30% aqueous solution)

- Hydrogen peroxide
- Ammonium chloride
- Potassium cyanide
- Isopropanol/water azeotrope (as solvent)

Procedure:

- Formation of Sodium Dimethyl Dithiocarbamate: In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, add 50 cm³ of the isopropanol/water solvent and 33.26 cm³ of 57% dimethylamine with vigorous stirring.
- Slowly add 21.50 cm³ of carbon disulfide over one hour, maintaining the temperature at 30 °C.
- Subsequently, add 47 cm³ of 30% sodium hydroxide solution over one hour, keeping the temperature at 30 °C.
- Oxidation to TMTD: The resulting amine salt of dimethyldithiocarbamic acid is oxidized in the same reaction mixture using hydrogen peroxide to form a suspension of tetramethylthiuram disulfide (TMTD).
- Sulfur Elimination to TMTM: To the TMTD suspension, add ammonium chloride and a solution of potassium cyanide. This initiates the elimination of a sulfur atom from the disulfide bond of TMTD, yielding a suspension of tetramethylthiuram monosulfide (TMTM).
- Isolation and Purification: The TMTM product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like benzene or ethanol can be performed for further purification.

[Click to download full resolution via product page](#)

One-Pot Synthesis of TMTM.

Analytical Methods

The detection and quantification of TMTM in various matrices are crucial for quality control and safety assessment. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

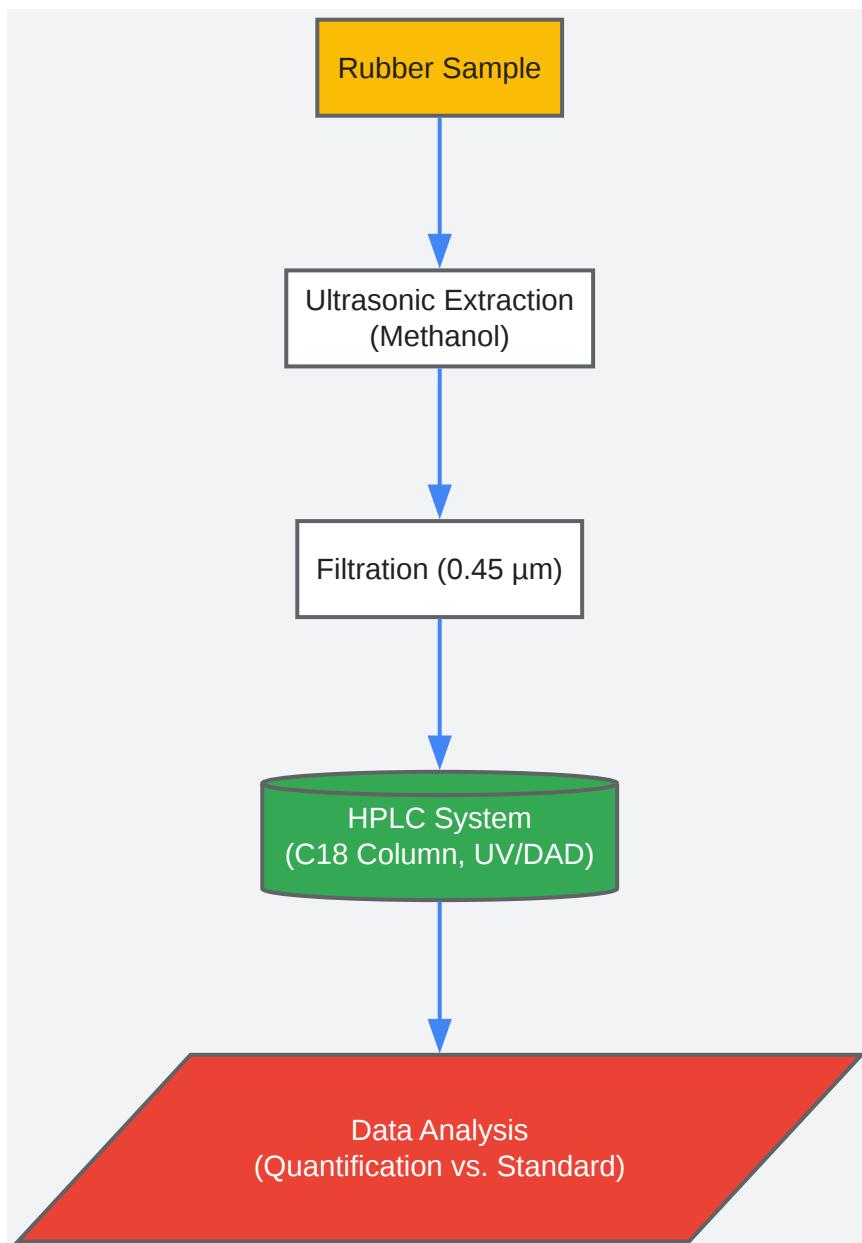
Experimental Protocol: HPLC Analysis of TMTM

This protocol is a general guideline adaptable for the analysis of TMTM in rubber extracts, based on methods for related thiuram compounds.^[8]

Instrumentation:

- High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
- C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μ m).

Reagents:


- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Methanol (for extraction)
- TMTM standard

Sample Preparation:

- Extract a known weight of the rubber sample with methanol using ultrasonication for a defined period (e.g., 30 minutes).
- Cool the extract to room temperature and dilute to a known volume with methanol.
- Filter the extract through a 0.45 μ m syringe filter prior to injection.

Chromatographic Conditions:

- Mobile Phase: A gradient of acetonitrile and water. A typical starting condition could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 100% acetonitrile over 15-20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: TMTM has a UV absorbance maximum that can be determined by running a standard; a wavelength around 280 nm is often suitable for thiurams.
- Injection Volume: 10-20 μ L.
- Quantification: Use an external standard calibration curve prepared from a series of TMTM standard solutions of known concentrations.

[Click to download full resolution via product page](#)

General Workflow for HPLC Analysis of TMTM.

Toxicological Profile

TMTM is classified as harmful if swallowed and may cause an allergic skin reaction.[9][10] Toxicological data are summarized in Table 2.

Test	Species	Route	Value	References
LD ₅₀	Rat	Oral	450 mg/kg	[9]
LD ₅₀	Rabbit	Dermal	>2,000 mg/kg	[9]

Experimental Protocols for Toxicological Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This is a general protocol that can be adapted for TMTM.[1][5][11]

Materials:

- Human cell line (e.g., HaCaT keratinocytes for skin sensitization assessment)
- Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
- TMTM
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 1×10^4 cells/well) and allow them to adhere overnight.
- TMTM Treatment: Prepare serial dilutions of TMTM in the cell culture medium. Replace the existing medium with the TMTM-containing medium. Include a vehicle control (medium with the same concentration of the solvent used to dissolve TMTM, e.g., DMSO) and a negative control (medium only).
- Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

- MTT Addition: After incubation, add 10-20 μ L of MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of TMTM that causes 50% inhibition of cell viability).

This is a generalized protocol based on the OECD Test Guideline 423 (Acute Toxic Class Method).[12][13]

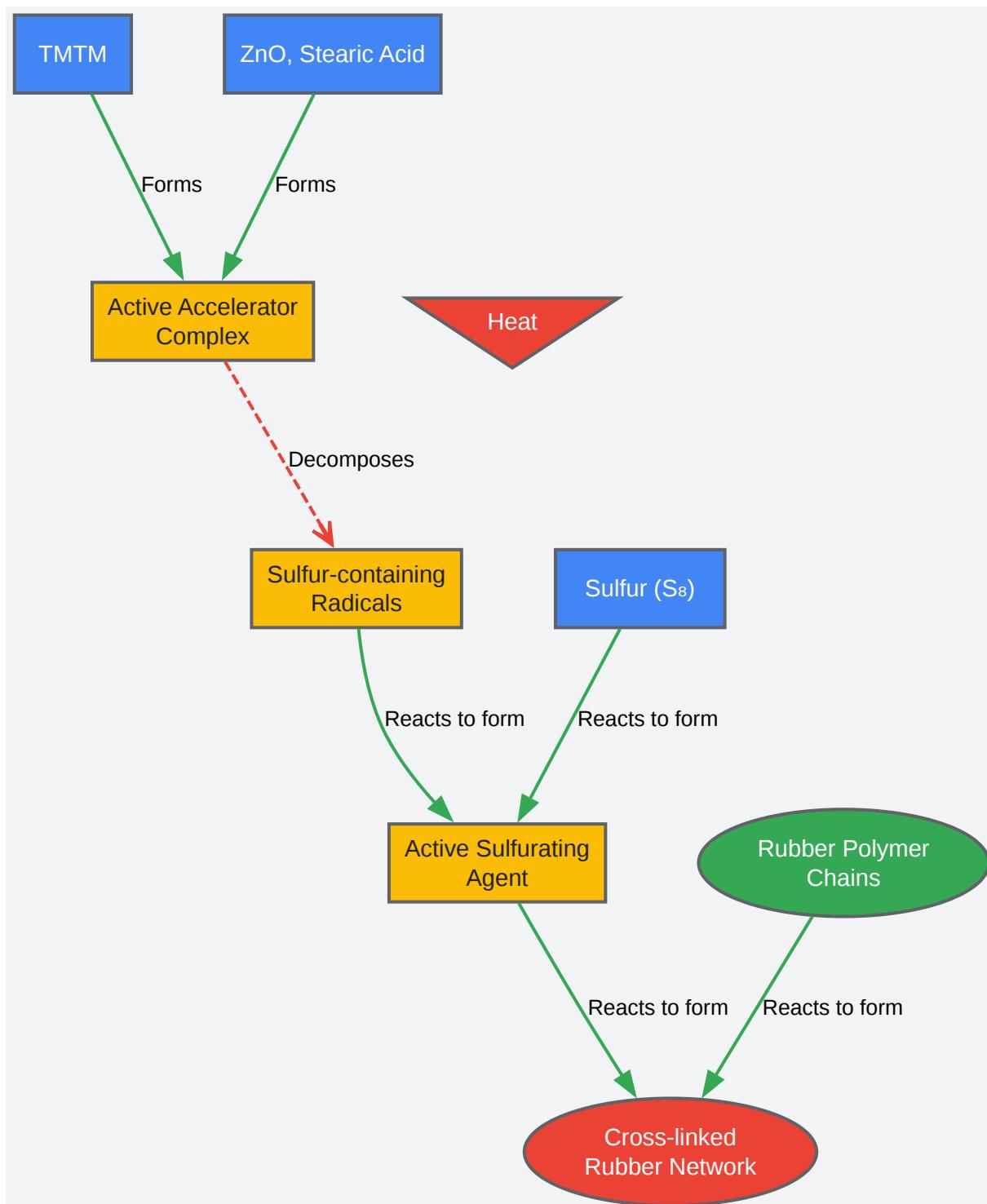
Species: Rat (preferably female) Procedure:

- Dosing: A single oral dose of TMTM is administered to a group of animals (typically 3) by gavage. The starting dose is selected from fixed levels (5, 50, 300, 2000 mg/kg) based on available information.
- Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Body weight is recorded at regular intervals.
- Step-wise Procedure: If mortality is observed, the test is repeated with a lower dose. If no mortality occurs, a higher dose is tested. This continues until the dose causing mortality is identified or the limit dose (2000 mg/kg) is reached without mortality.
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.
- Classification: The substance is classified into a toxicity category based on the observed mortality at different dose levels.

The GPMT is a method to assess the potential of a substance to cause skin sensitization.[10][14]

Species: Guinea Pig Procedure:

- Induction Phase:
 - Intradermal Induction: A group of test animals receives intradermal injections of TMTM (with and without an adjuvant like Freund's Complete Adjuvant) into the scapular region. A control group receives injections of the vehicle and adjuvant only.
 - Topical Induction: One week after the injections, the same skin area is treated with a topical application of TMTM under an occlusive patch for 48 hours.
- Challenge Phase: Two weeks after the topical induction, both test and control animals are challenged with a non-irritating concentration of TMTM applied topically to a naive site.
- Evaluation: The challenge sites are observed for signs of skin reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to the control group to determine the sensitization potential.


Mechanisms of Action

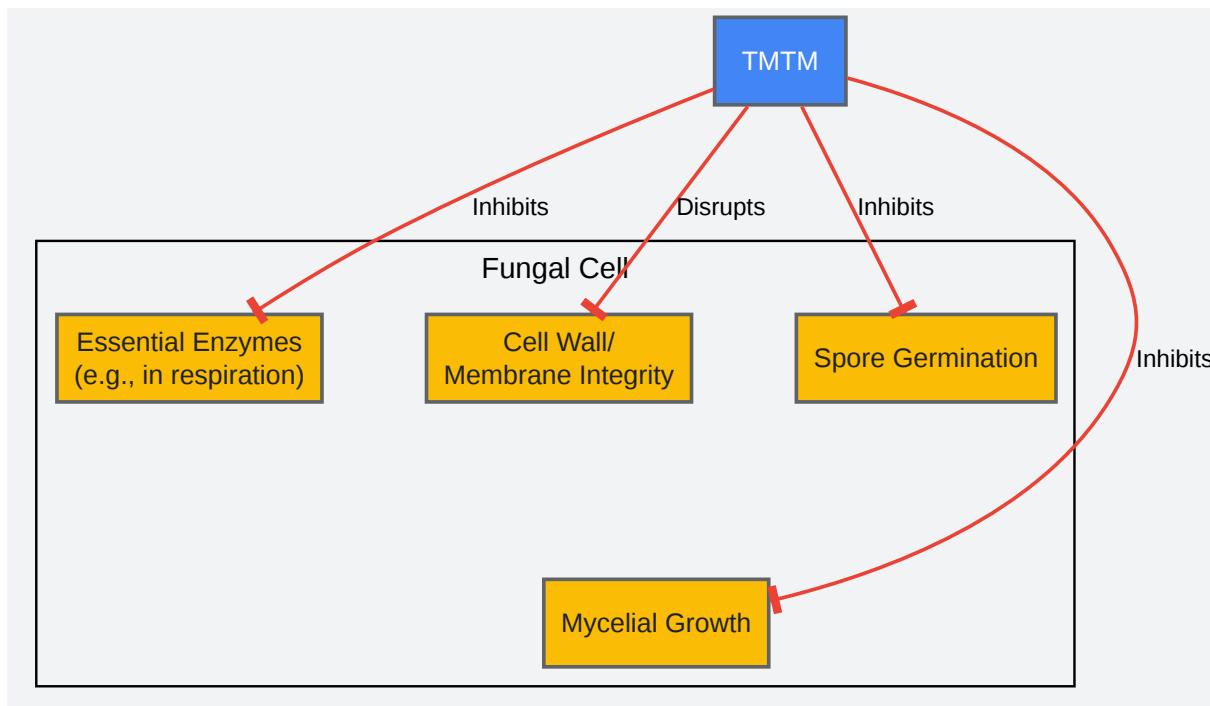
Role in Rubber Vulcanization

TMTM acts as an ultra-fast accelerator in the sulfur vulcanization of rubber.[\[2\]](#)[\[15\]](#) The mechanism is complex and believed to involve the formation of radical species that facilitate the cross-linking of polymer chains with sulfur.[\[5\]](#)[\[7\]](#)

The process can be summarized as follows:

- Activation: In the presence of activators like zinc oxide and stearic acid, TMTM is thought to form an active accelerator complex.
- Radical Formation: At vulcanization temperatures, this complex and/or TMTM itself can decompose to form sulfur-containing radicals.
- Sulfurating Agent Formation: These radicals react with elemental sulfur (S_8) to form active sulfurating agents (polysulfidic species).
- Cross-link Formation: The sulfurating agents react with the rubber polymer chains, leading to the formation of mono-, di-, and polysulfidic cross-links between the chains. This three-dimensional network structure gives the rubber its desired elasticity and durability.

[Click to download full resolution via product page](#)

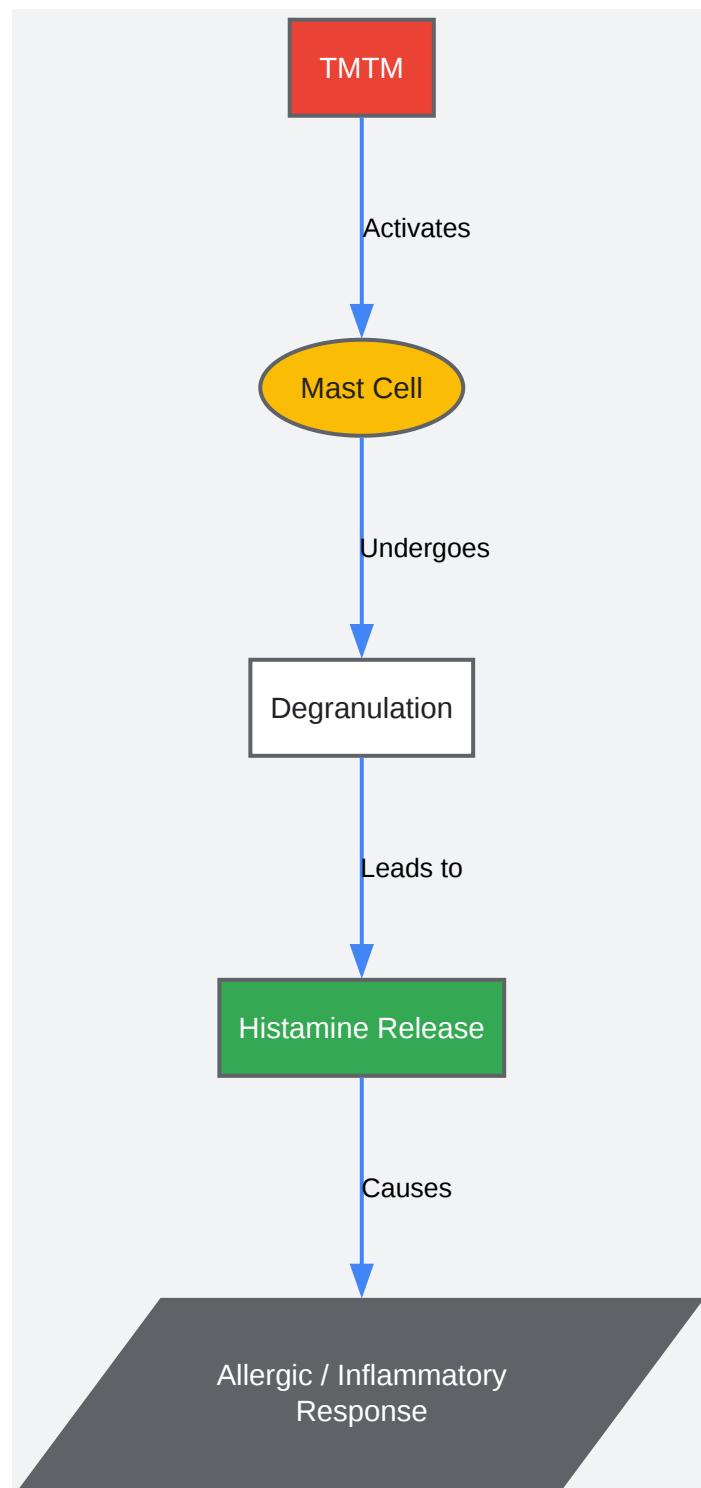

Simplified Vulcanization Pathway with TMTM.

Fungicidal Mode of Action

The precise molecular mechanism of TMTM's fungicidal activity is not as well-defined as that of some other fungicides. However, dithiocarbamates, the chemical class to which TMTM belongs, are generally known to be multi-site inhibitors.[\[16\]](#) They are believed to interfere with various fungal cellular processes.

Potential mechanisms include:

- Enzyme Inhibition: TMTM may inactivate essential enzymes, particularly those containing sulfhydryl groups or metal ions, by chelation or reaction with these functional groups. This can disrupt metabolic pathways like respiration.
- Disruption of Cell Membrane/Wall: Some evidence suggests that related compounds can interfere with the integrity of the fungal cell wall or membrane, leading to leakage of cellular contents and cell death.[\[12\]](#)[\[17\]](#)
- Inhibition of Spore Germination and Mycelial Growth: At a macroscopic level, TMTM inhibits the germination of fungal spores and the growth of mycelia, preventing the establishment and spread of fungal infections.[\[18\]](#)[\[19\]](#)

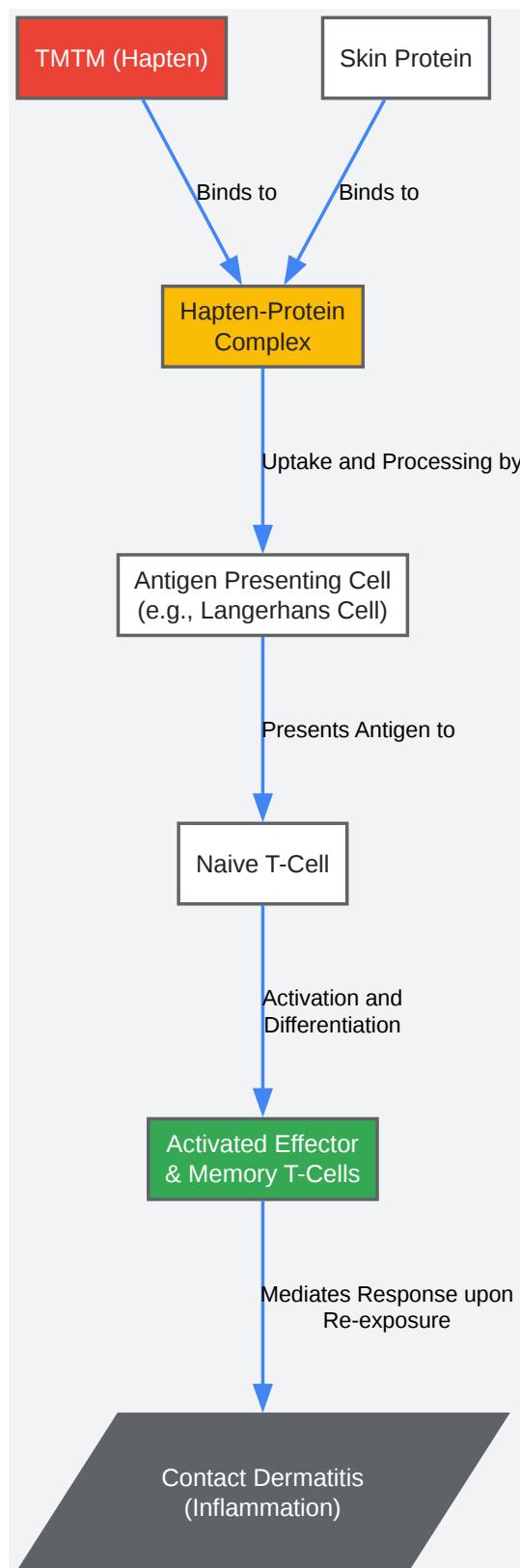

[Click to download full resolution via product page](#)

Potential Fungicidal Mechanisms of TMTM.

Immunological Effects

TMTM is known to be a skin sensitizer and has been associated with increased histamine release and cell-mediated immunity.[20]

The release of histamine is a key event in allergic reactions and is primarily mediated by the degranulation of mast cells and basophils.[21] While the specific pathway for TMTM-induced histamine release is not fully detailed, it likely involves the activation of mast cells, either through an IgE-independent mechanism or by acting as a hapten that, after binding to proteins, can trigger an immune response leading to IgE production and subsequent mast cell degranulation upon re-exposure.



[Click to download full resolution via product page](#)

Simplified Pathway of TMTM-Induced Histamine Release.

Cell-mediated immunity involves T-lymphocytes (T-cells) and is crucial for responding to intracellular pathogens and in delayed-type hypersensitivity reactions, such as allergic contact

dermatitis.[22][23] As a skin sensitizer, TMTM can act as a hapten that, upon binding to skin proteins, is recognized by antigen-presenting cells (APCs) like Langerhans cells. These APCs then migrate to lymph nodes and present the antigen to naive T-cells, leading to their activation, proliferation, and differentiation into effector T-cells. Subsequent exposure to TMTM will then elicit a more rapid and robust response from these memory and effector T-cells, resulting in the clinical signs of contact dermatitis.

[Click to download full resolution via product page](#)

TMTM's Role in a Cell-Mediated Immune Response.

Conclusion

Tetramethylthiuram monosulfide is a compound of significant industrial importance with a well-characterized profile in terms of its physical and chemical properties, synthesis, and primary applications. While its toxicological effects are generally understood, and analytical methods for its detection are established, a deeper understanding of its specific molecular mechanisms of action is an area for further research. Elucidating the precise enzymatic targets in fungi and the detailed signaling cascades it triggers in immune cells would provide a more complete picture of its biological activity and could inform the development of safer alternatives or novel applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. dep.nj.gov [dep.nj.gov]
- 2. lusida.com [lusida.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. mdpi.com [mdpi.com]
- 5. makingchembooks.com [makingchembooks.com]
- 6. resource.iyp.tw [resource.iyp.tw]
- 7. researchgate.net [researchgate.net]
- 8. CN102841156A - Method for analyzing purity of vulcanization accelerator tetramethyl thiuram disulfide - Google Patents [patents.google.com]
- 9. taglus.com [taglus.com]
- 10. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Molecular Mapping of Antifungal Mechanisms Accessing Biomaterials and New Agents to Target Oral Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thermoscientific.fr [thermoscientific.fr]
- 14. st-biotech.com [st-biotech.com]
- 15. What is the vulcanization mechanism of thiuram accelerator rubber?- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
- 16. [Antifungals cellular targets and mechanisms of resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 20. Tetramethylthiuram monosulfide | C6H12N2S3 | CID 7347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. m.youtube.com [m.youtube.com]
- 22. Mechanisms of transmembrane signalling in human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. immunology.org [immunology.org]
- To cite this document: BenchChem. [Tetramethylthiuram Monosulfide (TMTM): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15552526#background-information-on-tetramethylthiuram-monosulfide-tmtm>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com